Ethyl 2-(chloromethyl)quinoline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

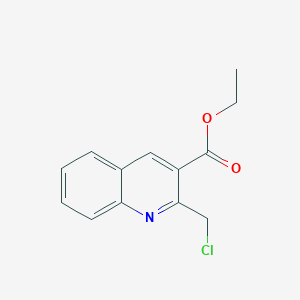

Ethyl 2-(chloromethyl)quinoline-3-carboxylate is a chemical compound with the molecular formula C13H12ClNO2. It belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. This compound is characterized by the presence of a quinoline ring, a chloromethyl group, and an ethyl ester group, making it a versatile intermediate in various chemical reactions.

Wirkmechanismus

Mode of Action

It is known to interact with nitro-explosives, such as TNT, HNS, and HMX, which lack electrons in their molecular structures . This interaction involves electron transfer, leading to a decrease in fluorescence intensity .

Biochemical Pathways

It has been used in the synthesis of novel quinoline-based isoindolin-l-ones . These compounds have been found to possess potent pharmacological properties, such as anti-ulcer, anti-tubercular, antimalarial, antimicrobial, and anticancer activities .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of Ethyl 2-(chloromethyl)quinoline-3-carboxylate is currently unknown .

Result of Action

It has been observed that the fluorescence intensity of this compound decreases with the increasing concentration of tnt .

Action Environment

It is known that the fluorescence property of this compound was investigated in different solvents, including chloroform, acetone, and ethanol . The results showed that with the increase of solvent polarity, the bathochromic shift of the emission maximum wavelength becomes more remarkable .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-(chloromethyl)quinoline-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-(halogenmethyl)quinoline-3-carboxylates with appropriate reagents. For instance, the Williamson reaction can be employed, where ethyl 2-(halogenmethyl)quinoline-3-carboxylates react with 8-hydroxyquinolines in the presence of potassium carbonate in acetonitrile . Another method involves the use of molecular iodine as a catalyst in ethanol, providing a mild and efficient route for the synthesis of quinoline derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(chloromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline-3-carboxylic acid derivatives or reduction to form corresponding alcohols.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

Potassium Carbonate: Used in the Williamson reaction for the substitution of the halogenmethyl group.

Molecular Iodine: Acts as a catalyst in ethanol for the synthesis of quinoline derivatives.

Acetonitrile: Commonly used as a solvent in various reactions involving this compound.

Major Products Formed

The major products formed from the reactions of this compound include substituted quinoline derivatives, quinoline-3-carboxylic acids, and quinoline-based alcohols.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(chloromethyl)quinoline-3-carboxylate has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(chloromethyl)quinoline-3-carboxylate can be compared with other similar compounds, such as:

Ethyl 2-(bromomethyl)quinoline-3-carboxylate: Similar in structure but with a bromomethyl group instead of a chloromethyl group.

Ethyl 2-(iodomethyl)quinoline-3-carboxylate: Contains an iodomethyl group, which can lead to different reactivity and applications.

Ethyl 2-(methyl)quinoline-3-carboxylate: Lacks the halogen group, resulting in different chemical properties and reactivity.

The uniqueness of this compound lies in its specific reactivity due to the presence of the chloromethyl group, which allows for a wide range of chemical transformations and applications.

Biologische Aktivität

Ethyl 2-(chloromethyl)quinoline-3-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves a variety of methods, including the Friedländer condensation reaction. This method allows for the formation of quinoline derivatives through the reaction of substituted benzaldehydes with ethyl acetoacetate in the presence of acid catalysts. The chloromethyl group is introduced via halogenation reactions, making it a versatile intermediate for further modifications.

Biological Activities

This compound has been investigated for various biological activities, including:

- Antitumor Activity : A series of studies have demonstrated that derivatives of quinoline, including those with chloromethyl groups, exhibit significant antitumor properties. For instance, compounds derived from this compound showed potent inhibitory activity against human cancer cell lines such as A549 (lung cancer), HT29 (colon cancer), and T24 (bladder cancer). The IC50 values for some derivatives were reported as low as 0.77 μM, indicating strong cytotoxic effects compared to standard chemotherapeutics like cisplatin .

- Antimicrobial Activity : Research has also highlighted the potential antimicrobial properties of quinoline derivatives. This compound has been explored for its efficacy against various bacterial strains and fungi, suggesting its potential use in treating infectious diseases .

- Inhibition of Photosynthetic Electron Transport : Quinoline derivatives have shown activity in inhibiting photosynthetic electron transport in chloroplasts, which is crucial for plant metabolism. This activity was quantified with IC50 values indicating moderate effectiveness compared to standard inhibitors .

Structure-Activity Relationships (SAR)

The biological activity of this compound and its derivatives can be influenced by various structural modifications. Key findings include:

- Substituent Effects : The presence of electron-donating or withdrawing groups on the aromatic ring significantly impacts the compound's biological activity. For example, methoxy substituents at specific positions have been shown to enhance antitumor efficacy .

- Chloromethyl Group : The chloromethyl group is critical for nucleophilic substitution reactions, which can lead to the formation of more complex and potentially more active derivatives .

- Pharmacokinetics : The chemical structure influences absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for determining the therapeutic potential of these compounds .

Case Studies

Several case studies have illustrated the effectiveness of this compound derivatives:

- Antitumor Efficacy : In a study assessing a range of quinoline derivatives against A549 and HT29 cell lines, compounds exhibited IC50 values significantly lower than those of traditional chemotherapeutics. For instance, compound 3k showed an IC50 value of 0.77 μM against HT29 cells, demonstrating its potential as a lead compound for further development .

- Antimicrobial Screening : Another study evaluated various quinoline derivatives against Mycobacterium tuberculosis and other pathogens. The results indicated that certain modifications led to enhanced antimicrobial activity compared to existing treatments .

Eigenschaften

IUPAC Name |

ethyl 2-(chloromethyl)quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-2-17-13(16)10-7-9-5-3-4-6-11(9)15-12(10)8-14/h3-7H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNOJJRGRJQERN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2N=C1CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.